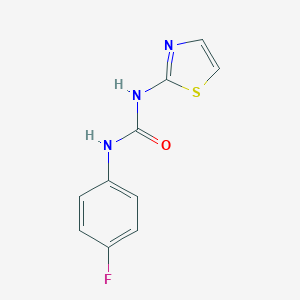

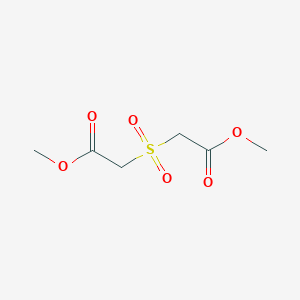

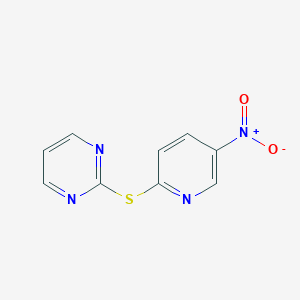

![molecular formula C9H9ClN4S B183480 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 41266-78-8](/img/structure/B183480.png)

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the CAS Number: 41266-78-8 and a molecular weight of 240.72 . It has a linear formula of C9H9ClN4S .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a study published in Scientific Reports described the synthesis of a similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, in a 92% yield .Molecular Structure Analysis

The 3D structure of this compound has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound, free from the influence of the crystal field . The DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis

The compound has a melting point range of 149-151 degrees Celsius . Its InChI Code is 1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) .Applications De Recherche Scientifique

Crystal Structure Analysis and Molecular Docking

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has been identified as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Detailed structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) calculations, revealed significant insights into the molecule's crystal structure, conformation, and electronic properties. This compound showed potential for further drug design endeavors, particularly in the binding interactions at the 11β-HSD1 active site (Al-Wahaibi et al., 2019).

Fungicidal Activity

A series of substituted 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine derivatives were synthesized and tested for their fungicidal activity against various plant pathogens. Several compounds demonstrated strong in vitro and in vivo activity, with compounds like 8b, 8h, and 8i exhibiting broad-spectrum fungicidal properties. These findings highlight the potential of these compounds as promising candidates for fungicidal applications, with some showing superior efficacy against rice blast compared to phenazine-1-carboxylic acid (PCA) (Li et al., 2020).

Photophysicochemical Properties for PDT

Novel metal-free and metallo phthalocyanines containing 1,2,4-triazole groups connected to the phthalocyanine ring by an S-bridge were synthesized and characterized. These compounds were evaluated for their photophysical and photochemical properties to determine their usability as photosensitizers for photodynamic therapy (PDT) applications. The study highlighted the potential of these phthalocyanines in PDT, an essential area in medical treatment (Mısır et al., 2021).

Antimicrobial Activities

Various derivatives of 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine were synthesized and evaluated for their antibacterial and antifungal activity. The synthesized compounds showed significant activity against S. aureus (gram-positive) and E.coli (gram-negative) bacteria, as well as A. niger fungi. These findings underscore the potential of these compounds in developing new antibacterial and antifungal agents (Hussain et al., 2008).

Safety And Hazards

Orientations Futures

The compound and its derivatives may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices . Several adamantane-based drugs are currently used as efficient antiviral, anti-TB, and anticancer agents .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBMSTGDFPBEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353305 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |

CAS RN |

41266-78-8 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

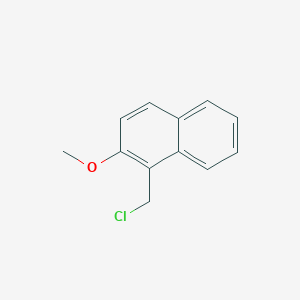

![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)